![molecular formula C11H18N2O B2931797 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone CAS No. 2198264-28-5](/img/structure/B2931797.png)
1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is a complex organic compound featuring a unique bicyclic structure
作用机制
Target of Action
Compounds with a similar structure, such as 1h-pyrrol-2(5h)-ones, have been found to display a broad spectrum of biological activity as antitumor and anticancer agents, apoptosis signal-regulating kinase 1 (ask1) inhibitors, and inhibitors of human cytosolic carbonic anhydrase isozymes .
Mode of Action
It is known that compounds with a similar structure, such as 1h-pyrrol-2(5h)-ones, interact with their targets to inhibit their function, leading to various biological effects .
Biochemical Pathways
Given its potential role as an inhibitor of ask1 and human cytosolic carbonic anhydrase isozymes, it may affect pathways related to apoptosis and carbon dioxide transport .
Result of Action
Given its potential role as an inhibitor of ask1 and human cytosolic carbonic anhydrase isozymes, it may induce apoptosis and affect carbon dioxide transport .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, sulfur ylides can undergo intramolecular cyclization with ketonic carbonyl groups, followed by a 1,3-hydroxy rearrangement to produce the desired compound . This method is advantageous due to its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . This method allows for the formation of carbon-carbon bonds, essential for constructing the bicyclic structure of the compound.
化学反应分析
Types of Reactions
1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its properties.
Substitution: Substitution reactions can introduce different substituents, modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to maintain the integrity of the bicyclic structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
科学研究应用
1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
相似化合物的比较
Similar Compounds
Similar compounds include other bicyclic pyrrolidine derivatives, such as 5-hydroxy-1H-pyrrol-2(5H)-ones . These compounds share structural similarities but differ in their functional groups and overall reactivity.
Uniqueness
1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is unique due to its specific bicyclic structure and the presence of a cyclopropyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8(14)12-4-9-6-13(11-2-3-11)7-10(9)5-12/h9-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWFDASXHJJCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CN(CC2C1)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

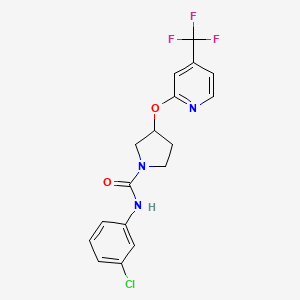
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2931718.png)

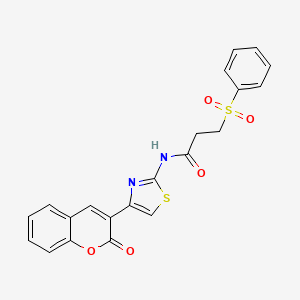
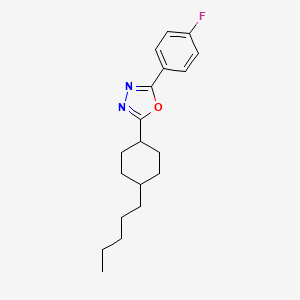
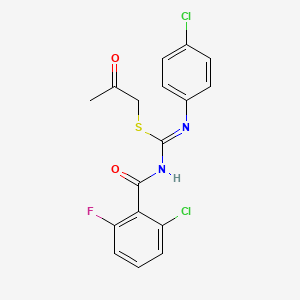
![Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2931727.png)
![N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2931728.png)
![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2931730.png)
![7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2931731.png)
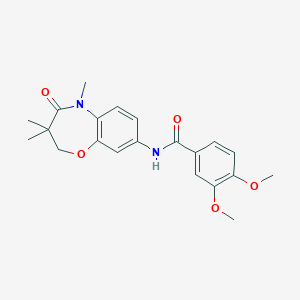
![2-Chloro-6-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2931734.png)

